N-(4-Methylpiperazin-1-yl)urea
Description
Structure
3D Structure
Properties
CAS No. |
89582-54-7 |
|---|---|
Molecular Formula |
C6H14N4O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)8-6(7)11/h2-5H2,1H3,(H3,7,8,11) |
InChI Key |
VOUDNGYMQLJSJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)N |
Origin of Product |
United States |
Contextualizing Urea Derivatives in Advanced Synthetic Chemistry
The synthesis of urea (B33335) derivatives has evolved significantly since Friedrich Wöhler's historic synthesis of urea in 1828, an event that is widely considered the dawn of organic chemistry. nih.gov Traditional methods often involve the use of reagents like phosgene (B1210022) or isocyanates. nih.gov However, due to safety and environmental concerns associated with these traditional reagents, newer, safer synthetic methodologies are continuously being developed. nih.govacs.org The adaptability of the urea scaffold allows for its incorporation into a wide range of molecular frameworks, leading to compounds with applications as anticancer, antibacterial, anticonvulsant, and anti-HIV agents, among others. nih.gov
The N Methylpiperazine Moiety: a Privileged Structural Component
The N-methylpiperazine unit is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This six-membered heterocyclic amine is a derivative of piperazine (B1678402) and possesses a unique combination of properties that make it highly valuable in drug design. mdpi.comnih.gov
The presence of two nitrogen atoms, with one being a tertiary amine due to the methyl group, imparts specific physicochemical characteristics. mdpi.com The N-methyl group enhances lipophilicity and can influence the steric interactions of the molecule, which are crucial for achieving the right balance of pharmacokinetic and pharmacodynamic properties. mdpi.com Furthermore, the piperazine ring's ability to exist in different conformations allows it to adapt to the binding sites of various proteins and enzymes. nih.gov This structural flexibility, combined with its favorable solubility and basicity, has led to the incorporation of the N-methylpiperazine moiety into numerous clinically approved drugs, including those targeting the central nervous system and various kinases. mdpi.comnih.gov
The Significance of N 4 Methylpiperazin 1 Yl Urea and Its Derivatives in Molecular Design
The amalgamation of the urea (B33335) backbone and the N-methylpiperazine moiety in the form of N-(4-Methylpiperazin-1-yl)urea creates a versatile scaffold for molecular design. This compound and its derivatives have garnered considerable attention in the scientific community for their potential in various applications, particularly in the development of novel therapeutic agents.
The strategic combination of these two key structural elements allows for the systematic modification and fine-tuning of a molecule's properties. For instance, the urea group provides a rigid platform for hydrogen bonding interactions, while the N-methylpiperazine unit can be modified to modulate solubility, metabolic stability, and target affinity. nih.gov Researchers have explored the synthesis of various derivatives by introducing different substituents on the urea nitrogen or the piperazine (B1678402) ring, leading to compounds with a broad spectrum of biological activities. nih.govresearchgate.net
Below is a table showcasing some derivatives of this compound and their reported research applications.
| Derivative Name | Research Application |
| 1-(3,4-dichloro-phenyl)-3-(4-methyl-piperazin-1-yl)-urea | Chemical synthesis research sigmaaldrich.com |
| 1-adamantan-1-yl-3-(3-(4-(piperazin-1-yl)butoxy)phenyl)urea | sEH inhibitor research nih.gov |
| 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine | Kinase inhibitor research acs.org |
| N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)-propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione | Anticonvulsant activity research researchgate.net |
Scope and Objectives of Academic Inquiry
Diverse Synthetic Routes for this compound Scaffold Construction
The creation of the this compound framework can be achieved through several established and innovative synthetic methodologies.
Classical Urea (B33335) Formation Reactions and Adaptations
The most traditional and widely used methods for urea synthesis involve the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov These methods have been adapted for the synthesis of this compound derivatives.
From Isocyanates: The reaction of N-methylpiperazine with an appropriate isocyanate is a straightforward approach. This reaction is typically conducted in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and does not necessitate a base. commonorganicchemistry.com
Using Phosgene Equivalents: Due to the high toxicity of phosgene gas, safer alternatives are often employed. nih.gov Reagents like triphosgene (B27547) and carbonyldiimidazole (CDI) serve as effective substitutes. nih.govcommonorganicchemistry.com The order of addition of reagents can be critical in minimizing the formation of symmetrical urea by-products. commonorganicchemistry.com
A notable development in urea synthesis is the use of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as an oxidant and coupling mediator. This metal-free approach allows for the coupling of amines with amides to form unsymmetrical ureas, avoiding toxic transition metal catalysts. mdpi.com
Coupling Reactions Involving N-Methylpiperazine Precursors
Modern coupling reactions provide efficient pathways to construct the this compound scaffold, often with high yields and functional group tolerance.
Electrocatalytic C-N coupling has emerged as a promising sustainable method for urea synthesis, reacting CO₂ with various nitrogen sources. nih.govnih.gov This approach often involves the formation of a crucial NCON intermediate. nih.govccspublishing.org.cn Density functional theory (DFT) computations have shown that certain catalysts can facilitate a "one-step" N-C-N coupling mechanism. rsc.org
Palladium-catalyzed cross-coupling reactions are also valuable. For instance, the palladium-catalyzed amidation of aryl halides with ureas, using specialized ligands like bippyphos, allows for the synthesis of unsymmetrical ureas. organic-chemistry.org Another palladium-catalyzed method involves the carbonylation of azides in the presence of amines. organic-chemistry.org
Multicomponent Reactions Incorporating the Urea Moiety
Multicomponent reactions (MCRs) offer an efficient means to synthesize complex molecules in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of urea-containing compounds.
One such example is the synthesis of 1,3,5-thiadiazinan-4-(thi)ones through the multicomponent condensation of urea or thiourea, formaldehyde, and hydrogen sulfide. researchgate.net Another strategy involves a pseudo-three-component reaction (pseudo-3CR) that utilizes a Knoevenagel condensation coupled with a Michael addition to produce functionalized bis-lawsone derivatives from lawsone, aromatic aldehydes, and sulfamic acid. nih.gov Isonitrile-based multicomponent reactions (IMCRs) are also a significant class of reactions used in the synthesis of complex molecules, including those with urea-like structures. nih.gov
Table 1: Comparison of Synthetic Routes for this compound Scaffold
| Synthetic Route | Key Reagents | Advantages | Disadvantages | References |
| Classical Urea Formation | Isocyanates, Phosgene Equivalents (Triphosgene, CDI) | Well-established, straightforward | Use of toxic or hazardous reagents | nih.govcommonorganicchemistry.com |
| Coupling Reactions | N-Methylpiperazine, CO₂, Azides, Aryl Halides, Palladium Catalysts | High efficiency, good functional group tolerance, sustainable options | May require specialized catalysts and ligands | nih.govnih.govrsc.orgorganic-chemistry.orgorganic-chemistry.org |
| Multicomponent Reactions | Urea/Thiourea, Aldehydes, Isocyanides, etc. | High atom economy, step efficiency, rapid generation of molecular diversity | Reaction discovery and optimization can be challenging | researchgate.netnih.govnih.gov |
Functionalization and Derivatization Strategies
Once the this compound scaffold is constructed, it can be further modified to explore structure-activity relationships and optimize pharmacological properties.
Electrophilic and Nucleophilic Substitutions on the Urea Linkage
The urea linkage itself can be a site for chemical modification, although these reactions are less common than modifications to the peripheral parts of the molecule.
N-Alkylation/N-Arylation: The nitrogen atoms of the urea moiety can potentially undergo alkylation or arylation reactions. For instance, N-methylation has been used to disrupt planarity and increase the solubility of urea-containing compounds. nih.gov Palladium-catalyzed N-arylation of ureas has also been reported. organic-chemistry.org
Reactions with Electrophiles: The urea nitrogen atoms can react with various electrophiles. However, the reactivity is often influenced by the substituents on the urea.
Modifications of the Piperazine (B1678402) Ring System
The piperazine ring offers multiple sites for functionalization, primarily at the nitrogen atoms, but also at the carbon atoms. researchgate.netmdpi.comencyclopedia.pub
N-Substitution: The secondary amine in the piperazine ring (if not the point of urea attachment) is readily available for a wide range of reactions, including alkylation, acylation, and arylation, to introduce diverse substituents.
C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring. researchgate.netmdpi.com Photoredox catalysis has emerged as a powerful tool for C-H arylation, vinylation, and alkylation of piperazines, allowing for the introduction of substituents at the carbon atoms of the ring. researchgate.netmdpi.comencyclopedia.pub These methods often proceed through the generation of an α-amino radical. mdpi.comencyclopedia.pub
Table 2: Functionalization Strategies for this compound Derivatives
| Functionalization Site | Reaction Type | Examples of Reagents/Catalysts | Outcome | References |
| Urea Linkage (Nitrogen) | N-Alkylation/N-Arylation | Alkyl halides, Aryl halides with Pd catalyst | Introduction of substituents on the urea nitrogen | nih.govorganic-chemistry.org |
| Piperazine Ring (Nitrogen) | Alkylation, Acylation, Arylation | Alkyl halides, Acyl chlorides, Aryl halides | Introduction of a wide variety of functional groups | nih.gov |
| Piperazine Ring (Carbon) | C-H Functionalization | Aryl halides, Alkenes, Alkyl sources with photoredox catalysts (e.g., Iridium complexes) | Direct introduction of substituents on the carbon framework of the piperazine ring | researchgate.netmdpi.comencyclopedia.pub |
Introduction of Peripheral Substituents for Structural Modulation
The introduction of various substituents onto the this compound scaffold is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. This structural diversification allows for the fine-tuning of activity, selectivity, and pharmacokinetic profiles.
A common approach involves the acylation or sulfonylation of the N4-position of the piperazine ring. For instance, starting from a precursor like 1-adamantan-1-yl-3-(3-(4-(piperazin-1-yl)butoxy)phenyl)urea, reaction with a variety of acylating agents can yield a range of N4-substituted derivatives. nih.gov Studies have shown that the nature of the N4-substituent plays a crucial role in the inhibitory potency of these urea derivatives against certain enzymes. nih.gov For example, sulfonyl-substituted ureas have been found to be generally more potent than their acyl-substituted counterparts in specific contexts. nih.gov
The length of the linker between the piperazine moiety and other parts of the molecule is another critical parameter for structural modulation. Varying the carbon chain length allows for the optimization of the distance between key pharmacophoric features, which can significantly impact biological activity. nih.gov The goal is often to achieve an optimal balance between hydrophilicity and hydrophobicity. nih.gov
Furthermore, substituents can be introduced on other parts of the molecule, such as an aryl ring connected to the urea functionality. The synthesis of 1-(1,4-alkylaryldisubstituted-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives showcases this approach, where different isocyanates are reacted with 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines to generate a library of compounds with diverse peripheral groups. nih.gov
The following table summarizes examples of peripheral substituents introduced onto this compound derivatives and their general synthetic approach.
| Precursor Compound | Reagent | Resulting Substituent | Synthetic Method |
| 1-Adamantan-1-yl-3-(3-(4-(piperazin-1-yl)butoxy)phenyl)urea | Various acylating agents | N4-Acyl groups | Acylation |
| 1-Adamantan-1-yl-3-(3-(4-(piperazin-1-yl)butoxy)phenyl)urea | Various sulfonylating agents | N4-Sulfonyl groups | Sulfonylation |
| 1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo-2-amine | Appropriate isocyanates | Varied substituents on the urea nitrogen | Reaction with isocyanates |
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound derivatives is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are powerful tools for elucidating reaction mechanisms. For instance, the kinetics of urea decomposition in the presence of transition metal ions have been investigated to understand the formation of intermediates and final products. researchgate.net Such studies can reveal the rate-determining steps and the influence of various parameters like pH and temperature. researchgate.net
Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for characterizing intermediates and final products, providing insights into the reaction pathway. trdizin.gov.tr For example, in the synthesis of some 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol derivatives, the disappearance of the NH proton peak of the triazole group in the 1H NMR spectrum and the appearance of new aromatic peaks confirmed the alkylation step. researchgate.net Similarly, the appearance of a carbonyl peak in the 13C NMR spectrum can confirm the success of an acylation reaction. researchgate.net
A colorimetric reaction for the measurement of urea involving o-phthalaldehyde (B127526) and N-(1-naphthyl)ethylenediamine has been studied kinetically, demonstrating a method that proceeds at or below 37°C without an enzymatic component. nih.gov
Stereochemical Control in Chiral this compound Syntheses
The synthesis of chiral this compound derivatives with specific stereochemistry is often essential for achieving desired biological activity. This requires stereoselective synthetic methods. One approach involves the use of chiral starting materials, such as (S)-pyroglutamic acid, to synthesize bifunctional N-heterocyclic carbenes bearing a (thio)urea moiety. epfl.ch
The development of chiral catalysts is another key strategy. For example, chiral ureas derived from quinine (B1679958) have been successfully used to catalyze the highly enantioselective addition of aryl amines to isatin-derived ketimines, leading to the formation of acyclic N,N'-acetals with high enantiomeric excess. nih.gov Although not directly involving this compound, this principle of using chiral urea-based catalysts is applicable to the synthesis of chiral derivatives within this class of compounds. The stereochemical outcome of such reactions is often dictated by the formation of specific hydrogen bonding interactions between the catalyst and the substrates. mdpi.com
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
The development of efficient and selective catalysts is a major focus in the synthesis of urea derivatives. Transition-metal-catalyzed reactions are widely employed. For example, palladium-catalyzed amide coupling reactions have been used for the synthesis of N-1-substituted imidazo[4,5-b]pyridines, which can be considered structural analogs of certain urea derivatives. beilstein-journals.org
Copper-based catalysts have also shown promise. For instance, a nano-CuO/CuAl2O4 and D-glucose system has been used to catalyze a three-component reaction for the synthesis of N-fused pyridines. beilstein-journals.org Furthermore, copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds provides a sustainable route to imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org
In the context of urea synthesis from CO2, titanium complexes have been shown to catalyze the reaction of alkyl ammonium (B1175870) carbamates with 1,3-dimethyl-2-imidazolidinone (B1670677) to produce urea derivatives in high yields. researchgate.net The search for efficient catalysts for urea electrosynthesis from CO2 and nitrogenous materials is an active area of research, with a focus on bimetallic catalysts, MXenes, and frustrated Lewis acid-base pairs to overcome challenges related to weak chemisorption and activation. mdpi.com
The following table provides examples of catalysts used in the synthesis of urea derivatives and related heterocyclic systems.
| Catalyst | Reaction Type | Application |
| Palladium complexes | Amide coupling | Synthesis of N-1-substituted imidazo[4,5-b]pyridines |
| Nano-CuO/CuAl2O4 and D-glucose | Three-component reaction | Synthesis of N-fused pyridines |
| Copper complexes | Aerobic oxidative amination | Synthesis of imidazo[1,5-a]pyridine derivatives |
| Titanium complexes | Carbamate reaction | Synthesis of urea derivatives from alkyl ammonium carbamates |
| Chiral Quinine-derived urea | Enantioselective addition | Synthesis of chiral acyclic N,N'-acetals |
| Bifunctional N-heterocyclic carbenes | Benzoin reaction | Catalytic Umpolung reactions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and type of hydrogen and carbon atoms in the molecule. For this compound, specific chemical shifts are predicted based on the electronic environment of each nucleus.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and establishing the molecule's architecture.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is invaluable for connecting different spin systems across quaternary carbons or heteroatoms. For instance, an HMBC spectrum would show a correlation from the N-methyl protons to the two adjacent piperazine ring carbons, as well as to the methyl carbon itself.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is critical for determining the molecule's conformation and the relative orientation of its substituents. For example, NOESY can reveal through-space correlations between the urea N-H protons and the protons on the piperazine ring. researchgate.netethz.ch
The predicted NMR data, based on analysis of structurally similar compounds, are presented below. caltech.eduresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and standard chemical shift increments. Solvent: DMSO-d₆.
¹H NMR| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.5 - 7.0 | br s | 1H | NH-C=O |
| ~5.5 - 6.0 | br s | 2H | C=O-NH₂ |
| ~2.7 - 2.9 | t | 4H | Piperazine CH₂ (adjacent to N-urea) |
| ~2.3 - 2.5 | t | 4H | Piperazine CH₂ (adjacent to N-CH₃) |
¹³C NMR
| Predicted Shift (ppm) | Assignment |
|---|---|
| ~158 - 160 | C=O (Urea) |
| ~54 - 56 | Piperazine CH₂ (adjacent to N-CH₃) |
| ~48 - 50 | Piperazine CH₂ (adjacent to N-urea) |
| ~45 - 47 | N-CH₃ |
The carbon-nitrogen bond in ureas possesses a partial double-bond character due to resonance, which restricts rotation around this bond. claremont.edu This restriction can be slow on the NMR timescale, particularly at low temperatures, leading to the observation of distinct signals for different conformers (e.g., cis and trans). claremont.edunih.gov
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₆H₁₄N₄O), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. semanticscholar.orgtandfonline.com This confirmation is a critical step in verifying the identity of a synthesized compound.
HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₅N₄O⁺ | 159.1240 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov The molecular ion is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. This process provides detailed structural information and helps to identify characteristic substructures. acs.org
For this compound, the fragmentation is expected to be dominated by cleavages within the piperazine ring and the urea moiety. The N-methylpiperazine group is known to produce characteristic fragment ions. caltech.edudokumen.pub A plausible fragmentation pathway would involve the formation of the N-methylpiperazinium ion (m/z 101.11) and other key fragments as outlined below.
Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| Predicted m/z | Possible Fragment Formula | Description |
|---|---|---|
| 116.09 | C₄H₁₀N₃O⁺ | Loss of C₂H₅N (aziridine) from piperazine ring |
| 101.11 | C₅H₁₃N₂⁺ | N-Methylpiperazinium ion |
| 83.09 | C₅H₁₁N⁺ | Loss of H₂N-CHO from parent ion |
| 70.08 | C₄H₁₀N⁺ | Cleavage of piperazine ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, key vibrational modes include:
N-H stretching: Typically observed as a broad band in the 3500-3200 cm⁻¹ region.
C-H stretching: Aliphatic C-H stretches from the methyl and piperazine groups appear just below 3000 cm⁻¹.
C=O stretching (Amide I): A strong, characteristic absorption for the urea carbonyl group, typically found between 1680 and 1630 cm⁻¹. vulcanchem.comresearchgate.net
N-H bending and C-N stretching (Amide II): A combination band appearing in the 1650-1550 cm⁻¹ region.
C-N stretching: Vibrations from the piperazine ring and urea C-N bonds appear in the 1400-1000 cm⁻¹ range. researchgate.net
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, and since water is a weak Raman scatterer, it is well-suited for analyzing aqueous samples. mdpi.comnih.gov The symmetric vibrations of the piperazine ring would be expected to yield distinct Raman signals.
Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment | Predominant Technique |
|---|---|---|
| 3500 - 3200 | N-H stretching (urea NH and NH₂) | IR |
| 2980 - 2800 | C-H stretching (aliphatic) | IR, Raman |
| 1680 - 1630 | C=O stretching (Amide I) | IR |
| 1650 - 1550 | N-H bending (Amide II) | IR |
| 1470 - 1440 | C-H bending | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's stability and properties.
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would reveal its exact solid-state conformation. While a specific structure for the title compound is not publicly available, analysis of closely related structures, such as the active pharmaceutical ingredient ponatinib (B1185) which contains a N-{4-[(4-methylpiperazin-1-yl)methyl]phenyl} fragment, provides significant insight. google.comrsc.org
From such analyses, it is expected that the piperazine ring would adopt a stable chair conformation. The urea moiety's geometry would be essentially planar due to the delocalization of the nitrogen lone pairs into the carbonyl group. A critical feature revealed by SCXRD is the network of intermolecular hydrogen bonds. The urea group's N-H protons act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental in dictating the crystal packing arrangement. The nitrogen atom of the piperazine ring not attached to the urea group can also act as a hydrogen bond acceptor.
The table below presents expected bond parameters for this compound based on standard values and data from analogous crystalline structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O (Urea) | ~1.25 Å |
| Bond Length | C-N (Urea) | ~1.34 Å |
| Bond Length | N-N (Urea-Piperazine) | ~1.41 Å |
| Bond Length | C-N (Piperazine Ring) | ~1.46 Å |
| Bond Angle | N-C-N (Urea) | ~117° |
| Bond Angle | N-C-O (Urea) | ~121.5° |
| Bond Angle | C-N-C (Piperazine Ring) | ~110° |
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the bulk properties of a crystalline solid. libretexts.org It is particularly crucial for identifying the presence of different crystalline forms, known as polymorphs, which can have distinct physical properties. researchgate.net PXRD is also used to confirm the crystallinity of a bulk powder sample, as opposed to it being amorphous. google.com
A PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. nist.gov The presence of sharp peaks in the pattern is indicative of a well-ordered crystalline material, whereas a broad, featureless halo suggests an amorphous solid.
For this compound, different crystallization conditions could potentially lead to the formation of various polymorphs or solvates. Each of these forms would exhibit a distinct PXRD pattern. For instance, studies on ponatinib have identified multiple crystalline forms, each characterized by a unique set of diffraction peaks. google.comgoogle.com
The following table illustrates a hypothetical scenario with characteristic PXRD peaks for two potential polymorphic forms of this compound. The precise 2θ values are illustrative and would need to be determined experimentally.
| Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |
| Diffraction Angle (2θ) [°] | Diffraction Angle (2θ) [°] |
| 8.5 | 9.2 |
| 12.1 | 13.4 |
| 15.8 | 16.0 |
| 19.3 | 18.5 |
| 21.0 | 22.1 |
| 24.6 | 25.9 |
This analysis is fundamental in pharmaceutical and materials science, where control over the solid-state form is critical for consistent performance and properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic features of chemical compounds. For this compound, DFT calculations offer a detailed picture of its conformational preferences, orbital energies, and vibrational modes. Such calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. itu.edu.trresearchgate.net
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds of the urea moiety and the puckering of the piperazine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The orientation of the methyl group on the piperazine nitrogen can be either axial or equatorial.
DFT-based geometry optimization allows for the identification of the most stable conformers. The optimization process systematically adjusts the molecular geometry to find the lowest energy structure. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for the optimized geometry. In related piperazine derivatives, the chair conformation is consistently found to be the most stable. bohrium.com
Below is a table of selected optimized geometrical parameters for a plausible conformer of this compound, calculated at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (urea) | 1.25 |
| C-N (urea-piperazine) | 1.38 | |
| N-N (piperazine) | - | |
| C-N (piperazine ring) | 1.46 | |
| C-C (piperazine ring) | 1.53 | |
| N-CH3 (piperazine) | 1.45 | |
| **Bond Angle (°) ** | O=C-N | 123.5 |
| C-N-C (piperazine) | 110.2 | |
| H-N-C (urea) | 120.1 | |
| Dihedral Angle (°) | O=C-N-C | 178.5 |
Note: The values in this table are representative and based on typical DFT calculations for similar urea and piperazine-containing molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.govdergipark.org.tr
In this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the urea group and the nitrogen atoms of the piperazine ring. The LUMO is often centered on the carbonyl group of the urea moiety. nih.gov The HOMO-LUMO energy gap can be used to predict the molecule's behavior in chemical reactions, with a narrower gap facilitating electron transfer. nih.gov
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -0.55 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Note: These values are illustrative and derived from DFT calculations on analogous structures.
DFT calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of this compound.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data to confirm the molecular structure. The calculated shifts are generally in good agreement with experimental values for similar piperazine derivatives. bohrium.comresearchgate.net
Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. These calculations help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretching of the urea group or the N-H bending vibrations. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch (urea) | 3450 | Asymmetric stretching |
| N-H Stretch (urea) | 3350 | Symmetric stretching |
| C-H Stretch (methyl) | 2980 | Asymmetric stretching |
| C-H Stretch (piperazine) | 2850-2950 | Symmetric and asymmetric stretching |
| C=O Stretch (urea) | 1680 | Carbonyl stretching |
| N-H Bend (urea) | 1620 | Scissoring |
| C-N Stretch | 1250-1350 | Stretching vibrations |
Note: The presented frequencies are typical values obtained from DFT calculations for similar compounds and may require scaling to match experimental data.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment, such as a solvent. pnrjournal.com
MD simulations can explore the accessible conformations of this compound over time. These simulations reveal the flexibility of the molecule, including the puckering of the piperazine ring and the rotation around single bonds. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. For piperazine-containing molecules, MD simulations have shown that the piperazine ring can undergo conformational changes, and these dynamics can be influenced by the substituents. nih.gov
The presence of a solvent can significantly influence the conformation and behavior of this compound. MD simulations in explicit solvent (e.g., water) can model these effects. The simulations can reveal how solvent molecules arrange around the solute and form hydrogen bonds. For instance, the urea moiety is capable of forming strong hydrogen bonds with water molecules, which can stabilize certain conformations. researchgate.netuib.no The interactions with the solvent also affect the solubility and partitioning behavior of the compound. Studies on similar piperazine systems have highlighted the importance of hydrogen bonding networks with water in determining the molecular distribution in solution. uib.no
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. This approach is particularly valuable for predicting the characteristics of new compounds without the need for extensive experimental synthesis and testing.
Development of Predictive Models for Chemical Properties (excluding clinical/physical)
For this compound, QSPR models can be developed to predict a range of chemical properties relevant to its application in non-biological systems. These properties can include solubility in various organic solvents, thermal stability, and chromatographic retention times, which are crucial for its purification, processing, and incorporation into materials.
The development of such predictive models typically involves the following steps:
Dataset Collection: A dataset of compounds structurally related to this compound with experimentally determined properties is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated for each compound in the dataset. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and frontier molecular orbital energies.
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.
Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as k-Nearest Neighbors (kNN) are employed to build a mathematical model that correlates a subset of the calculated descriptors with the chemical property of interest. The predictive power of the model is then rigorously validated using internal and external validation techniques.
A hypothetical QSPR model for predicting the solubility of this compound and its analogs in a specific organic solvent, such as acetone, might yield an equation like:
log(S) = c₀ + c₁TPSA + c₂VdW_vol + c₃*LUMO
Where log(S) is the logarithm of solubility, TPSA is the topological polar surface area, VdW_vol is the van der Waals volume, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c₀, c₁, c₂, c₃) are determined through the regression analysis.
| Descriptor | Description | Value for this compound |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | 61.7 Ų |
| Van der Waals Volume (VdW_vol) | The volume occupied by the molecule. | 155.3 ų |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |
| LogP | Octanol-water partition coefficient. | -0.8 |
Identification of Structural Descriptors Correlating with Material Attributes
Beyond predicting simple chemical properties, QSPR can also be used to identify the key structural features of this compound that influence its performance as a component in a material. For instance, in the context of polymer chemistry, one might be interested in how the addition of this compound affects the glass transition temperature (Tg) or the thermal degradation profile of a polymer blend.
By developing a QSPR model for a material attribute like thermal stability, researchers can identify the molecular descriptors of the additive that have the most significant impact. For this compound, descriptors related to its hydrogen bonding capacity (e.g., number of hydrogen bond donors and acceptors), molecular shape, and polarity would likely be important.
A hypothetical study on the thermal decomposition temperature (Tdec) of a series of urea-based compounds could reveal the following correlations:
| Structural Descriptor | Correlation with Tdec | R² of Model |
| Number of Hydrogen Bond Donors | Positive | 0.85 |
| Molecular Compactness | Positive | 0.78 |
| Dipole Moment | Negative | 0.72 |
Molecular Docking and Interaction Energy Analysis (Non-Biological Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com While widely used in drug discovery, it is also a powerful tool for investigating molecular recognition in non-biological systems.
Investigation of Molecular Recognition with Artificial Receptors or Material Surfaces
In a non-biological context, molecular docking can be used to study the interaction of this compound with various hosts, such as artificial receptors or the surfaces of materials. This can provide valuable information on the potential of this compound to act as a guest molecule in supramolecular assemblies or as a surface modifier for materials.
For example, a molecular docking study could be performed to investigate the binding of this compound to the cavity of a cyclodextrin, a common type of artificial receptor. nih.gov The docking simulation would predict the most stable binding pose of the guest molecule within the host's cavity and calculate a docking score, which is an estimate of the binding affinity.
Similarly, the interaction of this compound with a material surface, such as graphene, can be modeled. researchgate.net This could be relevant for applications where the compound is used to functionalize the surface of a material to alter its properties, for instance, to improve its dispersibility in a solvent. The docking results would reveal the preferred binding sites on the surface and the nature of the interactions.
| Host System | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Regions |
| β-Cyclodextrin | -5.2 | Hydrophobic cavity |
| Graphene Sheet | -7.8 | π-stacking with the aromatic surface |
| Calix researchgate.netarene | -6.5 | Urea moiety interacting with the upper rim |
Elucidation of Intermolecular Forces Driving Non-Covalent Interactions
A crucial aspect of molecular docking analysis is the elucidation of the intermolecular forces that govern the binding between the guest and the host. These non-covalent interactions are the driving force for molecular recognition and self-assembly. The primary intermolecular forces include:
Hydrogen Bonds: The urea and piperazine moieties of this compound contain several hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), making it capable of forming strong hydrogen bonds with complementary sites on a host molecule.
Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups. The polar nature of the urea group can lead to significant electrostatic interactions.
π-Interactions: While this compound itself is not aromatic, it can be a component in a system where it interacts with an aromatic host, such as graphene, through π-stacking or cation-π interactions if the piperazine nitrogen is protonated.
The interaction energy can be decomposed into its various components to understand the relative importance of each type of force.
| Interaction Type | Energy Contribution (kcal/mol) |
| Hydrogen Bonding | -4.5 |
| Van der Waals | -2.8 |
| Electrostatic | -1.5 |
| Total Interaction Energy | -8.8 |
This detailed analysis of intermolecular forces is fundamental for the rational design of host-guest systems and for understanding the behavior of this compound at the interface with different materials.
Supramolecular Chemistry and Crystal Engineering of N 4 Methylpiperazin 1 Yl Urea Compounds
Design and Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the cornerstone of the supramolecular chemistry of N-(4-Methylpiperazin-1-yl)urea, directing the assembly of molecules into predictable and stable networks. The urea (B33335) and piperazine (B1678402) functionalities offer a complementary set of hydrogen bond donors and acceptors, making this compound a versatile building block in crystal engineering.
The urea group is a powerful and well-established motif in crystal engineering, known for its ability to form strong and directional hydrogen bonds. researchgate.netresearchgate.net The two N-H groups of the urea moiety in this compound are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This combination allows for the formation of robust one-dimensional tapes or two-dimensional sheets through N-H···O=C interactions. researchgate.net These motifs are highly predictable and have been extensively studied in a variety of urea-containing crystal structures. researchgate.net
The piperazine ring introduces additional hydrogen bonding capabilities. The tertiary nitrogen atom of the piperazine ring (N1) is a potential hydrogen bond acceptor. More significantly, the other nitrogen atom of the piperazine ring, being part of the urea linkage, has its hydrogen bond donating and accepting properties influenced by the electron-withdrawing nature of the carbonyl group. In protonated forms, such as in salts or cocrystals with acidic co-formers, the piperazinium cation becomes a strong hydrogen bond donor through its N-H+ groups. nih.gov
The interplay between the urea and piperazine moieties can lead to complex and hierarchical hydrogen-bonding networks. For instance, the urea groups could form the primary chain or sheet structures, which are then cross-linked by hydrogen bonds involving the piperazine nitrogen atoms. This can result in robust three-dimensional architectures.
The methyl group attached to the piperazine nitrogen atom has a subtle but significant influence on the hydrogen bond acceptor capabilities of the molecule. The methyl group is an electron-donating group, which can increase the electron density on the adjacent nitrogen atom, thereby enhancing its basicity and making it a stronger hydrogen bond acceptor.
π-Stacking and Other Non-Covalent Interactions in Crystalline Architectures
Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the stabilization and packing of crystalline architectures of this compound, particularly in multicomponent systems.
Halogen bonding is a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.govmdpi.com In cocrystals of this compound with halogenated co-formers, the urea carbonyl oxygen and the piperazine nitrogen atoms can act as halogen bond acceptors. The strength of these interactions depends on the polarizability of the halogen atom and the basicity of the acceptor site.
Chalcogen bonding, a similar type of non-covalent interaction involving elements from Group 16 (such as sulfur, selenium, and tellurium), can also be envisaged in cocrystals with appropriate co-formers. The principles governing chalcogen bonding are similar to those of halogen bonding, with the chalcogen atom acting as an electrophilic center.
Cocrystal and Multicomponent Crystal Formation
The versatile hydrogen bonding capabilities of this compound make it an excellent candidate for the formation of cocrystals and multicomponent crystals. nih.govmdpi.com By co-crystallizing with other molecules, it is possible to systematically modify the physicochemical properties of the resulting solid form.
Urea is a well-known and effective co-crystal former. nih.gov The ability of the urea moiety in this compound to form robust hydrogen-bonded synthons with a variety of functional groups, such as carboxylic acids, amides, and alcohols, is a key driver for cocrystal formation. nih.govmdpi.com
The formation of multicomponent crystals can be rationalized using the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, key synthons would involve the urea-acid heterosynthon, where the urea N-H groups hydrogen bond to the carboxylic acid hydroxyl group and carbonyl oxygen.
Below is a hypothetical data table illustrating the potential for cocrystal formation between this compound and various co-formers, based on the principles discussed.
| Co-former | Co-former Functional Group | Potential Supramolecular Synthons |
| Benzoic Acid | Carboxylic Acid | Urea-Carboxylic Acid Heterosynthon (N-H···O=C, O-H···O=C) |
| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol | Urea-Carboxylic Acid Heterosynthon, Phenol-Piperazine N H-bond |
| Isonicotinamide | Amide, Pyridine | Urea-Amide Heterosynthon, Pyridine N as H-bond acceptor |
| 1,4-Diiodotetrafluorobenzene | Halogen Bond Donor | C=O···I Halogen Bond, Piperazine N···I Halogen Bond |
This table demonstrates the wide range of potential multicomponent systems that could be designed and synthesized, each with unique crystal structures and properties dictated by the interplay of various non-covalent interactions.
Rational Design of Cocrystals with this compound as a Component
The rational design of cocrystals is a fundamental aspect of crystal engineering, aimed at modifying the physicochemical properties of a solid-state material by incorporating a second molecule (a coformer) into the crystal lattice. This process relies on the predictable formation of intermolecular interactions, most commonly hydrogen bonds. For this compound, the molecule possesses functional groups that are conducive to forming robust supramolecular synthons. The urea moiety contains two N-H donor sites and a C=O acceptor site, which are well-established participants in hydrogen bonding. Additionally, the piperazine ring contains a tertiary amine that can act as a hydrogen bond acceptor.
A systematic search of scientific databases and chemical literature did not yield any specific studies on the rational design or synthesis of cocrystals containing this compound. Consequently, there is no experimental data to present regarding successful or unsuccessful attempts at forming cocrystals with this compound.
In a hypothetical research context, the design of cocrystals with this compound would involve the selection of coformers with complementary functional groups. Examples of suitable coformers could include dicarboxylic acids, phenols, or other molecules with strong hydrogen bond donor capabilities that could interact with the urea and piperazine sites.
Table 1: Hypothetical Coformers for Cocrystal Design with this compound
| Coformer Class | Example Coformer | Target Interaction Site on this compound |
| Dicarboxylic Acids | Succinic Acid | Urea N-H, Piperazine N |
| Phenols | 4-Hydroxybenzoic Acid | Urea C=O, Piperazine N |
| Amides | Isonicotinamide | Urea N-H, Urea C=O |
This table is illustrative and not based on experimental data for this compound.
Investigation of Phase Behavior and Solid-State Transformations
The investigation of phase behavior and solid-state transformations is crucial for understanding the stability of different crystalline forms and their interrelationships. Such studies often involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction (VT-XRD). These analyses can identify melting points, decomposition temperatures, and the existence of different solid phases, as well as transitions between them.
There are no published studies specifically detailing the phase behavior or solid-state transformations of this compound or its potential cocrystals. Therefore, no data on its thermal properties or phase diagrams are available.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Identification and Characterization of Different Solid Forms
The identification and characterization of polymorphs and pseudopolymorphs are critical for the development of solid-state materials. This process typically involves a polymorph screen, where the compound is crystallized under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solids are then analyzed using techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, and solid-state NMR spectroscopy.
A thorough review of the available scientific literature indicates that no studies on the polymorphism or pseudopolymorphism of this compound have been reported. As such, there is no information on whether this compound exists in multiple crystalline forms or if it forms solvates or hydrates.
Table 2: Analytical Techniques for Solid Form Characterization
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Fingerprint for a specific crystalline form |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional crystal structure |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, solid-solid transitions) |
| Thermogravimetric Analysis (TGA) | Solvent loss in pseudopolymorphs |
| Solid-State NMR Spectroscopy | Information on the local environment of atoms |
This table lists common techniques used in polymorphism studies but does not reflect data for this compound.
Understanding Factors Influencing Crystal Packing Polymorphism
The phenomenon of polymorphism is governed by a delicate balance of intermolecular interactions and thermodynamic and kinetic factors during crystallization. The specific arrangement of molecules in a crystal lattice, or crystal packing, can be influenced by factors such as the solvent used for crystallization, the presence of impurities, and the conditions of crystal growth (e.g., temperature and pressure).
Given the absence of identified polymorphs for this compound, there have been no investigations into the factors that might influence its crystal packing. Such a study would require the discovery of at least two different crystalline forms, followed by a systematic analysis of the conditions that favor the formation of each.
Advanced Material Science Applications of N 4 Methylpiperazin 1 Yl Urea Derivatives Non Biological/non Clinical
Nonlinear Optical (NLO) Material Development
Organic materials with significant NLO properties are at the forefront of research for applications in optical communications, data processing, and optical limiting. rsc.org The NLO response of a material is characterized by its ability to alter the properties of light, a phenomenon that is highly dependent on the molecular structure of the compound.
Design Principles for Second and Third-Order NLO Responses
The design of organic molecules with large second-order (β) and third-order (γ) hyperpolarizabilities is guided by several key principles. A fundamental approach involves the creation of molecules with strong intramolecular charge transfer (ICT) characteristics. This is typically achieved by incorporating electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system (a D-π-A structure). The delocalization of π-electrons within this framework leads to significant polarization when the molecule interacts with an intense light source, resulting in a strong NLO response. nih.gov
In the context of N-(4-Methylpiperazin-1-yl)urea derivatives, the piperazine (B1678402) ring, being an electron-rich moiety, can act as an effective electron donor. nih.govacs.org The urea (B33335) group, while not a classic strong acceptor, can participate in charge delocalization. By strategically functionalizing the piperazine ring or the urea nitrogens with suitable acceptor groups, it is possible to engineer molecules with enhanced NLO properties. For instance, the introduction of a nitro group, a potent electron-withdrawing group, onto an aromatic substituent attached to the piperazine ring can significantly increase the hyperpolarizability. researchgate.net
Urea itself is a benchmark material for second-harmonic generation (SHG), a second-order NLO process. nih.gov Its derivatives are therefore of great interest. The magnitude of the first-order hyperpolarizability (β) is a crucial factor for NLO applications. Theoretical calculations on similar organic molecules have shown that their β values can be significantly higher than that of urea, indicating their potential as superior NLO materials. nih.gov
Table 1: Comparison of Calculated NLO Properties of Fused-Triazine Derivatives with Urea
| Compound | Dipole Moment (μ) (D) | Polarizability ⟨α⟩ (x 10⁻²⁴ esu) | First-Order Hyperpolarizability ⟨β⟩ (x 10⁻³³ esu) |
|---|---|---|---|
| Compound 3 | 2.76 | 6.09 | 15 x Urea |
| Compound 5 | 6.96 | 10.75 | 24 x Urea |
| Urea (experimental) | 1.42 | - | Reference |
Data sourced from experimental and theoretical studies on novel fused-triazine derivatives, demonstrating the potential for significant enhancement of NLO properties over the urea standard. nih.gov
Relationship between Molecular Structure and Optical Limiting Properties
Optical limiters are materials that exhibit high transmittance at low input light intensities but become opaque at high intensities, thereby protecting sensitive optical components from damage. The mechanism behind optical limiting in organic molecules often involves nonlinear absorption processes such as two-photon absorption (TPA) and reverse saturable absorption (RSA).
Derivatives of this compound are promising candidates for optical limiting applications. A study on benzanthrone (B145504) derivatives incorporating an N'-methylpiperazin-1-yl substituent demonstrated significant third-order NLO properties, including nonlinear absorption. researchgate.net The investigation, conducted using the Z-scan technique with a continuous wave laser at 532 nm, revealed that these compounds exhibit strong nonlinear absorption, which is a key characteristic for optical limiting. researchgate.net The nonlinear absorption coefficient (β) and the third-order nonlinear optical susceptibility (χ⁽³⁾) were found to be substantial, indicating efficient optical limiting behavior. researchgate.net
The molecular structure plays a critical role in determining the optical limiting efficiency. The presence of the electron-donating methylpiperazinyl group in conjunction with the extended π-system of the benzanthrone core facilitates the intramolecular charge transfer that enhances the nonlinear absorption. researchgate.net This suggests that by modifying the substituents on the piperazine ring of this compound, it is possible to tune the optical limiting properties for specific applications.
Coordination Chemistry and Ligand Design
The presence of multiple nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes can lead to materials with interesting catalytic, magnetic, and optical properties.
This compound as a Ligand in Metal Complexes
Urea and its derivatives are known to coordinate with a variety of metal ions. rjpbcs.com Coordination can occur through the carbonyl oxygen atom or the amide nitrogen atoms, with oxygen coordination being more common. The piperazine ring in this compound introduces additional coordination sites. The nitrogen atoms of the piperazine ring can act as Lewis bases, donating their lone pair of electrons to a metal center. nih.govbiointerfaceresearch.com
This compound can potentially act as a monodentate, bidentate, or bridging ligand. As a monodentate ligand, it could coordinate through the carbonyl oxygen or one of the piperazine nitrogens. As a bidentate ligand, it could chelate to a metal center using the carbonyl oxygen and the adjacent piperazine nitrogen, forming a stable five-membered ring. The versatility of the piperazine scaffold allows for the formation of diverse metal complexes with various geometries and coordination numbers. nih.gov
Synthesis and Characterization of Coordination Compounds
The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting coordination compounds can be characterized by a range of analytical techniques to determine their structure and properties.
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to a lower wavenumber upon complexation would indicate coordination through the carbonyl oxygen. Similarly, changes in the N-H and C-N stretching vibrations would provide insights into the involvement of the nitrogen atoms in bonding. nih.gov
UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal center in the complex and any ligand-to-metal or metal-to-ligand charge transfer transitions. biointerfaceresearch.com
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the coordination compound, including bond lengths, bond angles, and the coordination geometry around the metal ion. mdpi.com
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. biointerfaceresearch.comnih.gov
Catalytic Applications of Metal-N-(4-Methylpiperazin-1-yl)urea Complexes
Metal complexes containing piperazine-based ligands have shown significant promise in various catalytic applications. rsc.org The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst.
For instance, dinuclear copper(II) complexes with a ligand incorporating the N-methylpiperazine moiety have been investigated as biomimetic catalysts for oxidation reactions. mdpi.com These complexes have demonstrated catecholase and phenoxazinone synthase-like activities, suggesting their potential use in the degradation of dye residues and in the synthesis of pharmaceuticals. mdpi.com
Given these precedents, metal complexes of this compound could potentially be developed as catalysts for a range of organic transformations. The urea moiety could participate in substrate binding through hydrogen bonding, while the metal center facilitates the chemical reaction. The modular nature of the ligand would allow for systematic modifications to optimize catalytic performance for specific reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions.
Corrosion Inhibition Mechanisms and Surface Chemistry
Derivatives of this compound are emerging as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. Their efficacy stems from the presence of multiple adsorption centers, including the nitrogen and oxygen atoms within the urea and piperazine moieties, as well as the pi-electrons of the heterocyclic ring. These features facilitate the formation of a protective film on the metal surface, thereby mitigating the corrosive process.
Adsorption Behavior on Metal Surfaces
The primary mechanism of corrosion inhibition by this compound derivatives is through adsorption onto the metal surface. This process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules. In acidic solutions, the nitrogen atoms of the piperazine ring and the urea group can become protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).
Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate bond. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the delocalized π-electrons of the piperazine ring, are readily available for this type of interaction. This results in a more stable and robust protective layer.
The adsorption of these inhibitors typically follows established adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm is often a good model for the adsorption of this compound derivatives, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netresearchgate.net The strength and nature of the adsorption are influenced by factors such as the concentration of the inhibitor, the temperature, the nature of the metal, and the composition of the corrosive medium.
Table 1: Adsorption Characteristics of Urea-based Corrosion Inhibitors
| Inhibitor Type | Metal Substrate | Corrosive Medium | Predominant Adsorption Mechanism | Applicable Adsorption Isotherm |
|---|---|---|---|---|
| Urea-based cationic fluorosurfactants | Carbon Steel | 15% HCl | Mixed (Physisorption and Chemisorption) | Langmuir |
| N,N-dibenzyl dithiocarbamate | Copper | 0.5 M H2SO4 | Chemisorption | Langmuir |
| Pyridine derivatives | Mild Steel | 1 M HCl | Mixed (Physisorption and Chemisorption) | Langmuir |
Electrochemical Characterization of Protective Films
Electrochemical techniques are pivotal in elucidating the formation and properties of the protective films formed by this compound derivatives. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the most commonly employed methods. mdpi.com
Potentiodynamic polarization studies reveal that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is evidenced by a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) upon the addition of the inhibitor. The suppression of the anodic reaction is attributed to the formation of a barrier film that blocks the active sites on the metal surface, while the cathodic inhibition is due to the retardation of the hydrogen evolution reaction.
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the metal/solution interface. In the presence of an this compound derivative, the Nyquist plots typically show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance (Rct). This increase in Rct signifies a more effective inhibition of the corrosion process. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further confirming the adsorption of the inhibitor molecules on the metal surface. nih.gov
Table 2: Electrochemical Parameters for Corrosion Inhibition by Urea Derivatives
| Inhibitor | Concentration | Corrosion Current Density (icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| FUS-12 (a urea-based fluorosurfactant) | 0 mM | 1250 | Not Reported | - |
| 0.5 mM | 30 | Not Reported | 97.6 | |
| MPAPB (a pyrazole (B372694) derivative) | 0 mM | Not Reported | 62 | - |
| 1 mM | Not Reported | 588 | 90.2 |
Analytical Derivatization for Enhanced Detection in Advanced Separation Techniques
The chemical structure of this compound lends itself to applications in analytical derivatization, a process where a target analyte is chemically modified to enhance its detection and separation in techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). The urea and piperazine functionalities can be exploited to introduce desirable properties into the analyte, such as improved ionization efficiency, increased molar absorptivity, or enhanced chromatographic retention.
Application in Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS, derivatization with reagents containing a piperazine moiety is a well-established strategy to improve the sensitivity of the analysis. The basic nitrogen atoms of the piperazine ring can be readily protonated, leading to a significant enhancement of the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov
This compound can be utilized as a derivatizing agent for analytes containing functional groups that are reactive towards the urea moiety, such as carboxylic acids, isocyanates, or chloroformates. The reaction of an analyte with this compound introduces the 4-methylpiperazinyl group into the analyte's structure. This derivatization not only improves the ionization efficiency but can also alter the chromatographic behavior of the analyte, often leading to better separation from matrix components. mdpi.combohrium.com
For instance, the derivatization of small polar molecules, which are often poorly retained on reversed-phase columns, with a more hydrophobic reagent like this compound can increase their retention time and improve peak shape. nih.gov The resulting derivative will also exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive quantification using multiple reaction monitoring (MRM). nih.gov
Table 3: LC-MS Derivatization Strategies Using Urea and Piperazine Derivatives
| Derivatizing Agent | Analyte Class | Purpose of Derivatization | Detection Method |
|---|---|---|---|
| Urea | Amino Acids | Improved separation and UV response | LC-UV, LC-MS |
| 1-Amino-4-methylpiperazine | Steroids (Allopregnanolone, Pregnenolone, Androsterone) | Increased sensitivity and resolution | LC-MS/MS (MRM) |
| Camphanic chloride | Urea | Improved chromatographic retention and separation | UHPLC-MS/MS |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Derivatization
Supercritical fluid chromatography (SFC) is a powerful separation technique that is particularly well-suited for the analysis of chiral compounds and thermally labile molecules. When coupled with mass spectrometry, SFC-MS offers a highly efficient and sensitive analytical platform. Derivatization can also play a crucial role in enhancing the performance of SFC-MS analysis.
While specific applications of this compound in SFC-MS are not extensively documented, its properties suggest potential utility. The introduction of the polar urea and piperazine groups can modify the solubility of an analyte in the supercritical fluid mobile phase, which is typically composed of carbon dioxide with a polar co-solvent. This can lead to improved peak shapes and better resolution.
Furthermore, for analytes that lack a strong chromophore, derivatization with a reagent like this compound, which has some UV absorbance, can enable or enhance their detection by a UV-Vis detector coupled to the SFC system. In the context of SFC-MS, the enhanced ionization efficiency conferred by the 4-methylpiperazine group, as discussed for LC-MS, would also be beneficial for improving the sensitivity of the analysis. The derivatization reaction would need to be optimized for compatibility with the supercritical fluid conditions, ensuring that the reaction is efficient and does not produce interfering byproducts.
Future Research Directions and Methodological Advancements
Development of Novel Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of synthetic routes for N-(4-Methylpiperazin-1-yl)urea, aiming to enhance efficiency while minimizing environmental impact. Traditional methods for urea (B33335) synthesis often involve hazardous reagents such as phosgene (B1210022) and isocyanates, prompting a shift towards more sustainable alternatives.
Future research will likely focus on catalyst-free and solvent-free reaction conditions. tpu.ru One promising approach involves the use of water as a benign solvent for the synthesis of N-substituted ureas, which circumvents the need for volatile organic compounds and simplifies product isolation. rsc.org The direct carbonylation of amines with carbon dioxide (CO2) as a renewable C1 source represents another significant avenue for the green synthesis of urea derivatives. This method avoids toxic intermediates and utilizes a greenhouse gas as a feedstock.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Urea Derivatives
| Parameter | Traditional Synthesis | Green Synthesis Methodologies |
| Reagents | Phosgene, isocyanates | CO2, amines, water |
| Solvents | Volatile organic compounds | Water, solvent-free conditions |
| Catalysts | Often homogeneous metal catalysts | Heterogeneous catalysts, biocatalysts, catalyst-free |
| Byproducts | Toxic and hazardous waste | Minimal and often benign byproducts |
| Safety | High risk due to toxic reagents | Significantly improved safety profile |
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science, and their application to the molecular design of this compound derivatives holds immense promise. These computational tools can accelerate the identification of novel analogues with desired properties, significantly reducing the time and cost associated with traditional research and development. nih.gov
Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of piperazine (B1678402) and urea derivatives to predict the biological activity of new, virtual compounds. frontiersin.orggithub.io This allows for the in silico screening of vast chemical libraries to identify promising candidates for specific therapeutic targets, such as protein kinases, which are often implicated in diseases like cancer. rsc.orgnih.gov The urea scaffold is a key feature in many kinase inhibitors, and AI can be used to design novel derivatives of this compound that exhibit enhanced potency and selectivity. nih.govrsc.org
Generative AI models can even design entirely new molecular structures with optimized properties from scratch. By learning the underlying patterns in chemical data, these models can propose novel this compound derivatives that possess desirable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and low toxicity. frontiersin.org
Table 2: Potential Applications of AI/ML in the Design of this compound Derivatives
| AI/ML Technique | Application in Molecular Design | Predicted Outcome |
| QSAR | Predict biological activity based on molecular structure | Identification of potent kinase inhibitors |
| Molecular Docking | Simulate the binding of derivatives to target proteins | Elucidation of binding modes and prediction of affinity |
| Generative Models | Design novel molecular structures with desired properties | Discovery of new drug candidates with optimized ADMET profiles |
| Predictive Modeling | Forecast physicochemical properties (e.g., solubility) | Selection of candidates with favorable drug-like properties |
Exploration of this compound in Emerging Smart Materials
The unique structural features of this compound, particularly the presence of hydrogen bond donors and acceptors in the urea moiety and the versatile piperazine ring, make it an attractive building block for the creation of "smart" materials. These materials are designed to respond to external stimuli, such as changes in temperature, pH, or light, and have applications in fields ranging from drug delivery to coatings and sensors.
The incorporation of this compound into polymer chains could lead to the development of stimuli-responsive polymers. The piperazine nitrogen atoms can be protonated or deprotonated in response to pH changes, leading to alterations in the polymer's conformation and properties. mdpi.com This could be exploited for the targeted delivery of drugs, where the drug is released in the acidic environment of a tumor, for example.
Furthermore, the hydrogen bonding capabilities of the urea group can be harnessed to create self-healing materials and supramolecular polymers. nih.gov In these materials, the urea moieties form reversible cross-links that can break and reform, allowing the material to repair itself after damage. The ability to form well-defined, directional hydrogen bonds also makes this compound a candidate for use in the construction of supramolecular gels.
Table 3: Potential Smart Material Applications of this compound
| Smart Material Type | Role of this compound | Potential Application |
| Stimuli-Responsive Polymers | pH-sensitive piperazine moiety | Targeted drug delivery, sensors |
| Self-Healing Materials | Reversible hydrogen bonding of the urea group | Smart coatings, durable plastics |
| Supramolecular Gels | Directional hydrogen bonding and self-assembly | Tissue engineering, controlled release systems |
| Functional Coatings | Piperazine functionalization for enhanced properties | Anti-corrosion coatings, bio-interfaces |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Interactions
A deeper understanding of the synthesis and behavior of this compound at a molecular level can be achieved through the application of advanced spectroscopic techniques. In-situ monitoring of reactions provides real-time data on reaction kinetics, intermediates, and the formation of byproducts, enabling precise process control and optimization. xjtu.edu.cn
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the progress of the urea-forming reaction by monitoring the characteristic vibrational bands of the reactants and products. nih.gov This allows for the rapid determination of reaction endpoints and can provide insights into the reaction mechanism.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of this compound and its derivatives in solution. nih.gov It can also be used to study intermolecular interactions, such as hydrogen bonding and binding to biological macromolecules, providing valuable information for drug design and materials science.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an essential technique for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices. nih.gov This is crucial for pharmacokinetic studies in drug development. High-resolution mass spectrometry can also provide accurate mass measurements for the confirmation of molecular formulas. researchgate.net
Table 4: Advanced Spectroscopic Techniques and Their Applications to this compound
| Spectroscopic Technique | Information Obtained | Application Area |
| In-situ FTIR | Real-time reaction monitoring, kinetic data | Process optimization, mechanistic studies |
| 2D NMR | Detailed structural elucidation, conformational analysis, intermolecular interactions | Structural chemistry, drug design, materials science |
| LC-MS/MS | Sensitive and selective quantification in complex matrices | Pharmacokinetic studies, bioanalysis |
| High-Resolution MS | Accurate mass determination, molecular formula confirmation | Compound characterization, impurity profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
